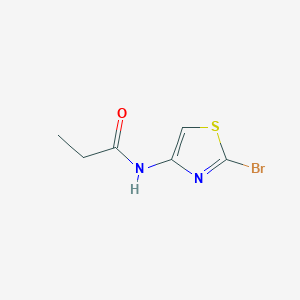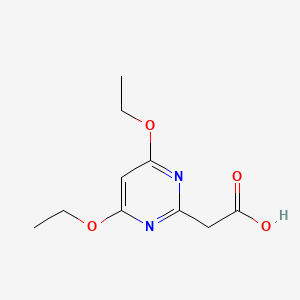
2-(4,6-diethoxypyrimidin-2-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-diethoxypyrimidin-2-yl)aceticacid is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-diethoxypyrimidin-2-yl)aceticacid typically involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The ethoxy groups are introduced through subsequent alkylation reactions. The overall reaction can be summarized as follows:
Formation of Pyrimidine Ring: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst to form 4,6-dihydroxy-pyrimidine.
Alkylation: The hydroxyl groups are then replaced with ethoxy groups through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4,6-diethoxypyrimidin-2-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
科学研究应用
2-(4,6-diethoxypyrimidin-2-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4,6-diethoxypyrimidin-2-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
相似化合物的比较
Similar Compounds
(4,6-Dimethoxy-pyrimidin-2-yl)-acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
(4,6-Diethoxy-pyrimidin-2-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(4,6-diethoxypyrimidin-2-yl)aceticacid is unique due to its specific ethoxy groups and acetic acid moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives.
属性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
2-(4,6-diethoxypyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-8-6-9(16-4-2)12-7(11-8)5-10(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
OAESFHQAJNJLBF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=NC(=N1)CC(=O)O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
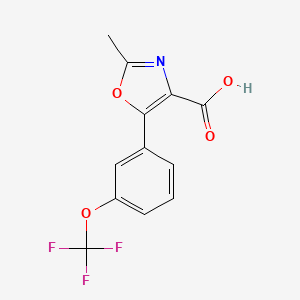
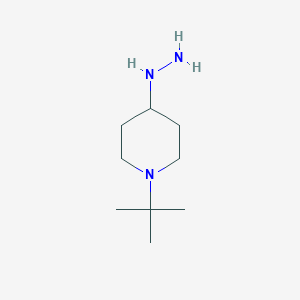
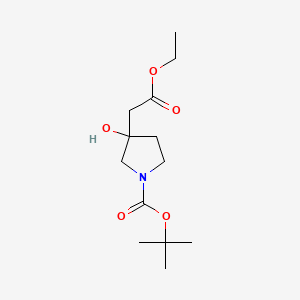
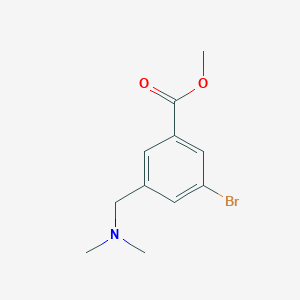
![2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B8526097.png)
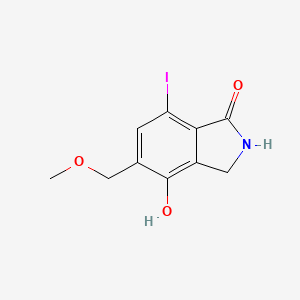
![B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid](/img/structure/B8526108.png)
![4,6-Dibromothieno[3,2-c]pyridine](/img/structure/B8526116.png)
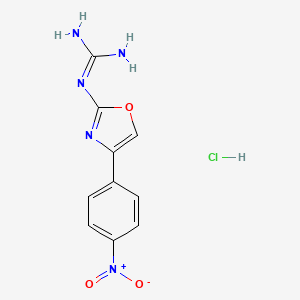
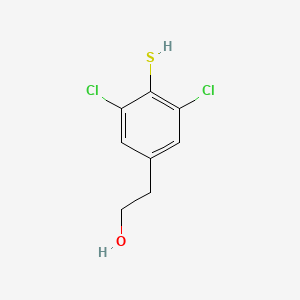
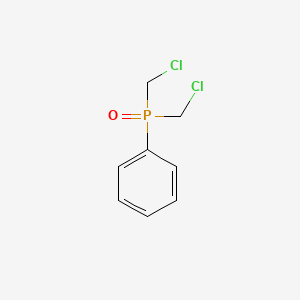

![4-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8526146.png)
